[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Overview
Description
React the intermediate with 5-methylthiophene-2-carboxylic acid or its activated derivative.
Solvent: Tetrahydrofuran or similar.
Conditions: Room temperature with possible use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (Ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production may involve:
Continuous flow reactors to maintain optimal reaction conditions.
Use of automated systems for precise addition of reagents.
Enhanced purification techniques like crystallization or chromatography for product isolation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves a multi-step reaction
Step 1: Formation of [(1-Phenylethyl)carbamoyl] intermediate
React 1-phenylethylamine with a chloroformate under basic conditions to form the carbamoyl intermediate.
Solvent: Dichloromethane or similar non-polar solvent.
Conditions: Room temperature to slightly elevated temperatures (25-40°C).
Chemical Reactions Analysis
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate undergoes several types of reactions:
Oxidation
Reagents: Potassium permanganate, Chromium trioxide.
Conditions: Acidic or basic environments.
Major Products: Oxidized derivatives with potential cleavage of the thiophene ring.
Reduction
Reagents: Lithium aluminum hydride, Hydrogen gas with a palladium catalyst.
Conditions: Room temperature to elevated temperatures (25-80°C).
Major Products: Reduced forms of the carbamoyl group or modifications of the thiophene ring.
Substitution
Reagents: Halogens (e.g., bromine, iodine), Sulfonyl chlorides.
Conditions: Various, often requiring catalysts or heat.
Major Products: Substituted thiophene derivatives.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate finds applications across multiple fields:
Chemistry
As a building block in organic synthesis.
Intermediate in the production of complex organic molecules.
Biology
Potential probe for studying enzyme activities due to its reactivity.
Utilized in biochemical assays for metabolic pathway analysis.
Medicine
Precursor in the synthesis of pharmacologically active compounds.
Investigated for its antimicrobial and anti-inflammatory properties.
Industry
Used in the manufacture of specialty chemicals.
Component in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound’s effects are often mediated through interactions with biological macromolecules, such as enzymes or receptors. The thiophene ring, combined with the carbamoyl and ester functionalities, enables the compound to:
Form hydrogen bonds.
Engage in π-π interactions.
Interact with active sites in enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be compared to other carbamoyl-functionalized thiophenes:
Similar Compounds
[(1-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate: : Lacks the methyl group at the 5-position on the thiophene ring.
[(1-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate: : The methyl group is positioned differently on the thiophene ring.
[(1-Phenylethyl)carbamoyl]methyl 2,5-dimethylthiophene-2-carboxylate: : Additional methyl group on the thiophene ring.
Uniqueness
The presence and position of the methyl group on the thiophene ring in this compound contribute to its distinct reactivity and interaction profile, making it suitable for specific scientific and industrial applications that its analogs may not fulfill as efficiently.
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Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKSTIAIINXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321265 | |
Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488754-75-2 | |
Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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